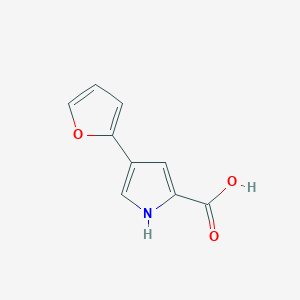

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

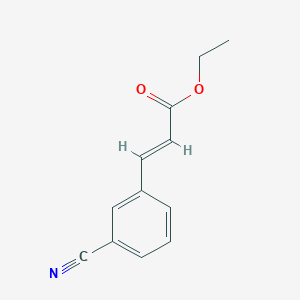

“4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . The compound also has a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . The carboxylic acid group attached to the pyrrole ring contributes to the compound’s acidity .

Synthesis Analysis

The synthesis of furan compounds, including “4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid”, has seen significant advancements in recent years . Classical methods have been modified and improved, while new methods have been developed . A variety of catalysts have been used for these transformations . For instance, piperidinium acetate has been used as a catalyst to afford good to excellent isolated yields of the acrylic acids .Molecular Structure Analysis

The molecular structure of “4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid” is complex and involves a furan ring and a pyrrole ring . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom . The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom .Chemical Reactions Analysis

Furan compounds, including “4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid”, are important building blocks in organic chemistry . They undergo a variety of chemical reactions, including cycloaddition and cycloisomerization reactions . In many studies, furan synthesis reaction mechanisms have also been investigated and proposed .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid, have been explored for their potential antibacterial properties. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents. These compounds may offer new avenues for combating microbial resistance .

Anticancer Potential

Furan-containing compounds have demonstrated diverse pharmacological effects, including anticancer properties. While further research is needed, the unique structure of 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid suggests it could be a valuable candidate for cancer therapy .

Platform Chemicals from Biomass

Beyond pharmaceutical applications, furan derivatives play a role in sustainable chemistry. For instance, 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid could serve as a platform chemical directly derived from biomass, contributing to the development of eco-friendly materials and fuels .

Superelectrophilic Activation Conditions

Researchers have developed novel synthetic methods for 3-aryl-3-(furan-2-yl)propanoic acid derivatives, including 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid. These compounds are synthesized via hydroarylation of the carbon–carbon double bond under superelectrophilic activation conditions. Such methods expand the toolbox for creating furan-based molecules .

Mécanisme D'action

Target of Action

Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

For instance, they can undergo reactions with arenes under the action of triflic acid or AlCl3, leading to hydroarylation of the furan side chain carbon–carbon double bond .

Biochemical Pathways

For instance, they can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .

Result of Action

Furan derivatives have been found to demonstrate moderate antimicrobial activity .

Action Environment

It’s known that the reaction conditions can affect the synthesis and reactions of furan derivatives .

Propriétés

IUPAC Name |

4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZGPIUSPTVELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2428404.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)

![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)

![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)

![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)

![5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2428421.png)

![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B2428425.png)